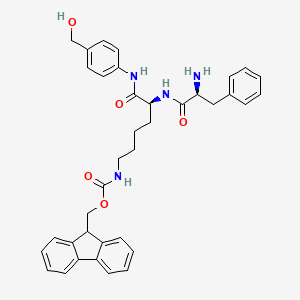

Phe-Lys(Fmoc)-PAB

Vue d'ensemble

Description

Phe-Lys(Fmoc)-PAB is a compound that combines the amino acids phenylalanine and lysine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a para-aminobenzoic acid (PAB) moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Lys(Fmoc)-PAB typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid, phenylalanine, to a solid resin. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of phenylalanine during the synthesis. The lysine residue is then added, followed by the attachment of the para-aminobenzoic acid (PAB) moiety. The Fmoc group is removed using a base such as piperidine, and the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Phe-Lys(Fmoc)-PAB can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, particularly involving the lysine residue.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Piperidine is commonly used to remove the Fmoc group, while other bases or acids can be used for different substitutions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups or disulfide bonds, which can impact the compound’s stability and reactivity .

Applications De Recherche Scientifique

Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS)

- Process : The synthesis involves attaching the first amino acid to a solid resin, followed by the removal of the Fmoc group using bases like piperidine. Subsequent amino acids are coupled in a stepwise manner until the desired sequence is achieved.

- Reagents : Commonly used reagents include carbodiimides for coupling reactions and trifluoroacetic acid (TFA) for cleavage from the resin .

Biological Research

Protein-Protein Interactions

- Phe-Lys(Fmoc)-PAB is utilized to study protein-protein interactions, which are crucial for understanding cellular functions and signaling pathways. It aids in constructing peptide libraries that can be screened for binding affinities .

Antibody-Drug Conjugates (ADCs)

- The compound serves as a cleavable linker in ADCs, allowing for targeted delivery of therapeutic agents to cancer cells. The cathepsin-cleavable nature of this compound enhances the efficacy of these conjugates by ensuring that drugs are released in the vicinity of target cells .

Medicinal Applications

Vaccine Development

- In immunology, this compound is employed to synthesize peptide antigens that mimic pathogen-derived antigens, facilitating the development of vaccines and diagnostic assays . This application is vital for creating targeted vaccines that elicit specific immune responses.

Drug Discovery

- The compound aids in designing peptidomimetics and peptide-based drugs with improved stability and specificity. Researchers can modify peptides to enhance their bioavailability and therapeutic potential against diseases such as cancer .

Material Science

Hydrogel Formation

- This compound has been investigated for its ability to form hydrogels through self-assembly processes. These hydrogels exhibit unique properties such as biocompatibility and reversible gelation, making them suitable for various biomedical applications .

| Application Area | Specific Use Cases |

|---|---|

| Chemical Synthesis | SPPS for complex peptides |

| Biological Research | Protein-protein interaction studies |

| Construction of peptide libraries | |

| Medicinal Applications | ADCs for targeted drug delivery |

| Vaccine development through synthetic peptides | |

| Material Science | Hydrogel formation with unique mechanical properties |

Case Studies

- Antibody-Drug Conjugates : Research demonstrated that ADCs utilizing this compound showed enhanced targeting capabilities and reduced systemic toxicity compared to traditional chemotherapeutics .

- Peptide Libraries : A study utilized this compound to create peptide libraries that identified novel binding motifs within proteins, leading to potential therapeutic targets .

- Hydrogel Applications : Investigations into hydrogels formed from this compound revealed their potential as scaffolds for tissue engineering due to their favorable mechanical properties and biocompatibility .

Mécanisme D'action

Phe-Lys(Fmoc)-PAB exerts its effects through its ability to self-assemble into hydrogels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The compound’s structure allows it to form stable, three-dimensional networks that can encapsulate other molecules, making it useful for drug delivery and tissue engineering applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Phe-Phe: A dipeptide with similar self-assembly properties.

Fmoc-Lys(Fmoc)-Asp: Another peptide with two Fmoc groups and a carboxylic acid moiety.

Fmoc-Phe-Phe-Cys: A peptide that can form disulfide bonds through cysteine residues .

Uniqueness

Phe-Lys(Fmoc)-PAB is unique due to its combination of phenylalanine, lysine, and para-aminobenzoic acid, which provides it with distinct structural and functional properties. Its ability to form hydrogels at low concentrations and its biocompatibility make it particularly valuable for biomedical applications .

Activité Biologique

Phe-Lys(Fmoc)-PAB, a compound used extensively in peptide synthesis, particularly in the development of antibody-drug conjugates (ADCs), exhibits significant biological activity. This article explores its biological properties, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenylalanine (Phe) and lysine (Lys), modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and linked to p-aminobenzyl (PAB). The Fmoc group protects the amino group of phenylalanine, allowing for selective reactions during peptide synthesis. The PAB moiety plays a crucial role in the stability and efficacy of ADCs by facilitating the release of cytotoxic agents within target cells.

The biological activity of this compound is primarily attributed to its role in peptide synthesis and drug delivery systems. The mechanism can be summarized as follows:

- Deprotection : The Fmoc group is removed using piperidine, exposing the amino group for further reactions.

- Coupling : Peptide bonds are formed with other amino acids or peptides, creating longer chains.

- Linker Functionality : In ADC applications, PAB serves as a cleavable linker that connects the antibody to a cytotoxic agent, ensuring targeted delivery to cancer cells while minimizing off-target effects.

1. Antibody-Drug Conjugates (ADCs)

This compound is integral to the design of ADCs, which combine monoclonal antibodies with potent cytotoxic agents. The stability of the linker in circulation and its ability to be cleaved by enzymes present in tumor microenvironments enhance therapeutic efficacy. Studies have shown that ADCs utilizing this compound can selectively deliver drugs to cancer cells, significantly improving treatment outcomes while reducing systemic toxicity .

2. Peptide-Based Therapeutics

The compound is also used in developing peptide-based therapeutics, including antimicrobial peptides and hormone analogs. Its ability to facilitate specific interactions between peptides and biological targets makes it valuable in drug design .

Case Study 1: Efficacy in Cancer Therapy

A study demonstrated that ADCs constructed with this compound exhibited enhanced therapeutic indices compared to traditional chemotherapeutics. The study highlighted that these conjugates effectively targeted cancer cells while sparing healthy tissues, leading to reduced side effects.

Case Study 2: Antimicrobial Peptide Development

Research on antimicrobial peptides synthesized using this compound revealed promising results against Gram-positive bacteria. The study indicated that modifications to the peptide sequence could enhance antibacterial activity, showcasing the versatility of this compound in therapeutic applications .

Research Findings

Recent studies have focused on optimizing the use of this compound in various applications:

- Peptide Array Screening : This technique has been employed to identify cell-adhesion peptides that can enhance cellular interactions, utilizing this compound as a building block for peptide synthesis .

- Self-Assembly Properties : Research indicates that Fmoc-modified peptides can self-assemble into hydrogels with significant biocompatibility and potential applications in tissue engineering .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| ADC Formation | Serves as a cleavable linker for targeted drug delivery in cancer therapy |

| Antimicrobial Properties | Enhances antibacterial activity when used in peptide synthesis |

| Peptide Synthesis | Functions as a building block for complex peptide structures |

| Cell Adhesion Studies | Used in peptide array screening to identify effective cell-adhesion sequences |

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(5S)-5-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43)/t33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPHMUPZDFKBDS-HEVIKAOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.